METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include cyclopropyl derivatives, methoxyphenyl compounds, and pyrido[2,3-d]pyrimidine precursors. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in controlled environments. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis may be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, compounds of this class are often studied for their potential as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Medicine
Medicinal applications may include the development of new drugs for treating various diseases, such as cancer, inflammation, or infectious diseases. The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with varying substituents. Examples include:
- 7-Cyclopropyl-1-(2-hydroxyphenyl)-3-(phenylmethyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate
- 7-Cyclopropyl-1-(4-methoxyphenyl)-3-(phenylmethyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate
Uniqueness
The uniqueness of METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 7-cyclopropyl-1-(2-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6/c1-34-18-8-6-7-16(13-18)15-29-25(31)23-19(26(32)36-3)14-20(17-11-12-17)28-24(23)30(27(29)33)21-9-4-5-10-22(21)35-2/h4-10,13-14,17H,11-12,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPPMHVUWCNQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.